Withaphysalin E

CAS No.:

Cat. No.: VC16584753

Molecular Formula: C28H34O7

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H34O7 |

|---|---|

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | (1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione |

| Standard InChI | InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1 |

| Standard InChI Key | SLWBVOUPUSEZHZ-MXRDNREFSA-N |

| Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C |

| Canonical SMILES | CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

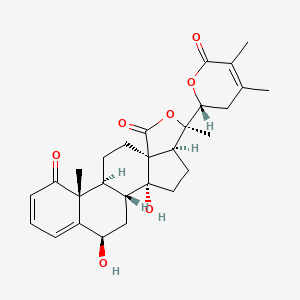

Withaphysalin E is defined by the chemical formula C28H34O7, corresponding to a molecular weight of 482.57 g/mol . Its structure (Figure 1) comprises a steroidal backbone fused with a δ-lactone ring at C-22 and C-26, a hallmark feature of withaphysalins . The compound’s crystallographic data, resolved via X-ray diffraction, confirms a trans-fused A/B ring junction and a β-oriented lactone moiety, which are critical for its conformational stability . Key functional groups include:

-

A ketone at C-1

-

Hydroxyl substitutions at C-5 and C-17

Table 1: Physicochemical Properties of Withaphysalin E

| Property | Value |

|---|---|

| Molecular Formula | C28H34O7 |

| Molecular Weight | 482.57 g/mol |

| Melting Point | 198–201°C (dec.) |

| Solubility | DMSO, Ethanol |

| Purity | ≥97% (HPLC) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analyses (¹H, ¹³C, DEPT, HSQC, HMBC) have unambiguously assigned all proton and carbon signals, confirming the lactonized structure . Infrared spectroscopy identifies strong absorption bands at 1745 cm⁻¹ (C=O lactone) and 3450 cm⁻¹ (OH groups) . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 483.2385 [M+H]⁺, consistent with the molecular formula .

Natural Sources and Biosynthetic Pathways

Plant Origins and Isolation

Withaphysalin E was first isolated from Physalis divericata (Solanaceae), a plant traditionally used in ethnomedicine for inflammatory conditions . Extraction protocols typically involve methanol maceration followed by silica gel chromatography, yielding 0.002%–0.005% dry weight . Recent studies report its presence in Iochroma arborescens, expanding its known botanical distribution .

Biosynthetic Considerations

While the complete biosynthetic pathway of Withaphysalin E remains uncharacterized, genomic studies on Withania somnifera (a related withanolide-producing species) provide critical clues . Two biosynthetic gene clusters regulate early steps:

-

Cytochrome P450-mediated oxidation: CYP87G1, CYP88C7, and CYP749B2 introduce hydroxyl groups and facilitate lactonization .

-

Sulfotransferase activity: SULF1 catalyzes sulfation at C-24, a unique tailoring step observed in withaphysalins .

Table 2: Key Enzymes in Withanolide Biosynthesis

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| CYP87G1 | C-22 hydroxylation | Cholesterol derivatives |

| CYP749B2 | Lactone ring formation | 22-OH intermediates |

| SULF1 | C-24 sulfation | Withanolide precursors |

Pharmacological Activities and Mechanisms

Anticancer Effects

In NSCLC A549 cells, Withaphysalin E (IC₅₀ = 1.2 µM) induces apoptosis through:

-

Mitochondrial depolarization: 2.3-fold increase in JC-1 monomeric fluorescence .

-

Caspase-3/7 activation: 4.1-fold elevation compared to controls .

-

G2/M arrest: p21 upregulation (3.8-fold) and cyclin B1 suppression (67% reduction) .

Anti-Migratory Activity

Structural analogs like 18S-O-methyl-withaphysalin F (0.6 µM) inhibit MDA-MB-231 breast cancer cell migration by:

Figure 2: Proposed Mechanism of Withaphysalin E in NSCLC

-

Lactone ring binding to Bcl-2 homology 3 (BH3) domain

-

Bax/Bak oligomerization → mitochondrial outer membrane permeabilization

Comparative Analysis with Related Withaphysalins

Table 3: Bioactivity Comparison of Withaphysalin Derivatives

Structural variations at C-18 (epimerization) and C-24 (sulfation) significantly modulate potency and selectivity . The C-1 ketone and C-2–C-3 unsaturation are conserved across active derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume